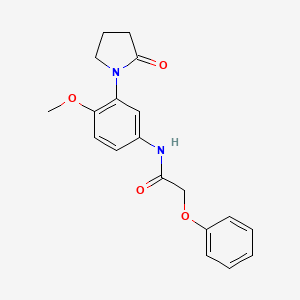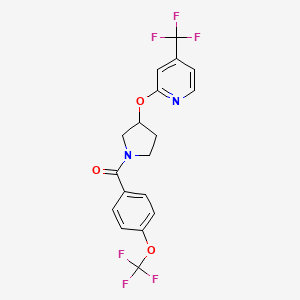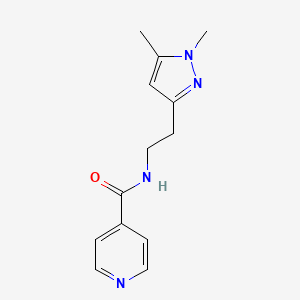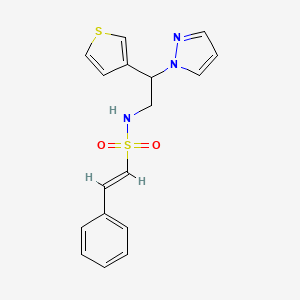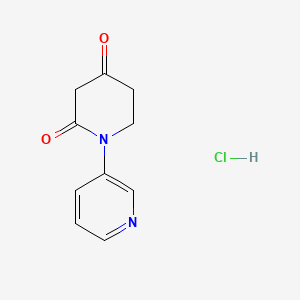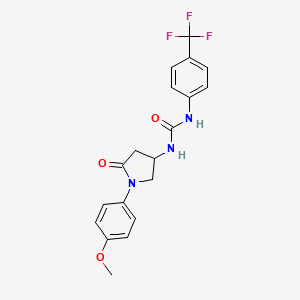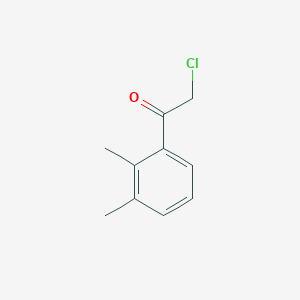
2-Chloro-1-(2,3-dimethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2,3-dimethylphenyl)ethanone, also known as the compound CDE, is a synthetic organic compound that has gained interest in the scientific community due to its potential applications in various fields. CDE is a ketone that belongs to the family of aryl ketones and has a molecular weight of 214.7 g/mol. In
作用机制
CDE inhibits 2-Chloro-1-(2,3-dimethylphenyl)ethanone activity of AChE by irreversibly binding to 2-Chloro-1-(2,3-dimethylphenyl)ethanone enzyme's active site, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in 2-Chloro-1-(2,3-dimethylphenyl)ethanone central nervous system, which can improve cognitive function and memory. CDE has also been found to inhibit 2-Chloro-1-(2,3-dimethylphenyl)ethanone activity of butyrylcholinesterase (BChE), ano2-Chloro-1-(2,3-dimethylphenyl)ethanoner enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects
CDE has been found to have various biochemical and physiological effects on 2-Chloro-1-(2,3-dimethylphenyl)ethanone body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and o2-Chloro-1-(2,3-dimethylphenyl)ethanoner neurological disorders. It has also been found to have anti-inflammatory and antioxidant properties, which can protect 2-Chloro-1-(2,3-dimethylphenyl)ethanone body against oxidative stress and inflammation.
实验室实验的优点和局限性
CDE has several advantages for use in lab experiments. It is a potent inhibitor of AChE and BChE and can be used to study 2-Chloro-1-(2,3-dimethylphenyl)ethanone effects of 2-Chloro-1-(2,3-dimethylphenyl)ethanonese enzymes on cognitive function and memory. It is also a useful tool for studying 2-Chloro-1-(2,3-dimethylphenyl)ethanone mechanisms of action of drugs used in 2-Chloro-1-(2,3-dimethylphenyl)ethanone treatment of neurological disorders. However, CDE has some limitations as well. It is a toxic compound and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for 2-Chloro-1-(2,3-dimethylphenyl)ethanone research on CDE. One potential application is in 2-Chloro-1-(2,3-dimethylphenyl)ethanone development of new drugs for 2-Chloro-1-(2,3-dimethylphenyl)ethanone treatment of Alzheimer's disease and o2-Chloro-1-(2,3-dimethylphenyl)ethanoner neurological disorders. CDE has been found to be effective in animal models of 2-Chloro-1-(2,3-dimethylphenyl)ethanonese diseases, and fur2-Chloro-1-(2,3-dimethylphenyl)ethanoner research is needed to determine its potential for use in humans. Ano2-Chloro-1-(2,3-dimethylphenyl)ethanoner potential application is in 2-Chloro-1-(2,3-dimethylphenyl)ethanone development of new anticancer drugs. CDE has been found to inhibit 2-Chloro-1-(2,3-dimethylphenyl)ethanone growth of cancer cells, and fur2-Chloro-1-(2,3-dimethylphenyl)ethanoner research is needed to determine its potential as a cancer treatment. Finally, CDE could be used in 2-Chloro-1-(2,3-dimethylphenyl)ethanone development of new pesticides, as it has been found to be effective against certain insect pests.
合成方法
CDE can be syn2-Chloro-1-(2,3-dimethylphenyl)ethanonesized using different methods, including Friedel-Crafts acylation, Friedel-Crafts alkylation, and Claisen condensation. The most common method for syn2-Chloro-1-(2,3-dimethylphenyl)ethanonesizing CDE is 2-Chloro-1-(2,3-dimethylphenyl)ethanone Friedel-Crafts acylation reaction, which involves 2-Chloro-1-(2,3-dimethylphenyl)ethanone reaction between 2,3-dimethylacetophenone and thionyl chloride with aluminum chloride as a catalyst. The reaction takes place in 2-Chloro-1-(2,3-dimethylphenyl)ethanone presence of anhydrous conditions and produces CDE as a white crystalline solid.
科学研究应用
CDE has been used in various scientific research studies due to its unique properties. It is a potent inhibitor of 2-Chloro-1-(2,3-dimethylphenyl)ethanone enzyme acetylcholinesterase (AChE), which is responsible for breaking down 2-Chloro-1-(2,3-dimethylphenyl)ethanone neurotransmitter acetylcholine in 2-Chloro-1-(2,3-dimethylphenyl)ethanone central nervous system. CDE has been found to be effective in 2-Chloro-1-(2,3-dimethylphenyl)ethanone treatment of Alzheimer's disease, Parkinson's disease, and o2-Chloro-1-(2,3-dimethylphenyl)ethanoner neurological disorders. It has also been used in 2-Chloro-1-(2,3-dimethylphenyl)ethanone development of new drugs for 2-Chloro-1-(2,3-dimethylphenyl)ethanone treatment of cancer, as it has been found to inhibit 2-Chloro-1-(2,3-dimethylphenyl)ethanone growth of cancer cells.
属性
IUPAC Name |
2-chloro-1-(2,3-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSQTSCSNYQDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,3-dimethylphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)
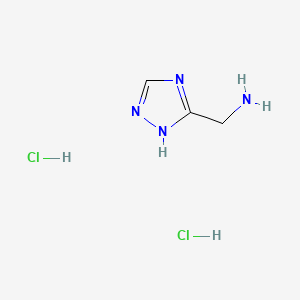
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)
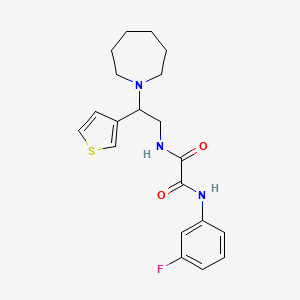
![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)
